molecular formula C11H11F3N4O4 B1304736 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 36317-84-7

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1304736
CAS No.: 36317-84-7
M. Wt: 320.22 g/mol
InChI Key: ADMOXSJPOKMGFZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine reveals a complex three-dimensional structure dominated by the interaction between the substituted aromatic ring and the saturated heterocyclic piperazine moiety. The piperazine ring system adopts a characteristic chair conformation, as commonly observed in related piperazine derivatives, which minimizes steric hindrance and optimizes bond angles throughout the heterocyclic framework. The attachment of the heavily substituted phenyl group to one of the nitrogen atoms in the piperazine ring creates significant conformational constraints that influence the overall molecular geometry and spatial arrangement of functional groups.

The electronic structure analysis indicates that the 2,6-dinitro substitution pattern creates a highly electron-deficient aromatic system, with the nitro groups positioned ortho to the piperazine attachment point. This arrangement generates substantial steric hindrance between the nitro oxygen atoms and the piperazine nitrogen, forcing the aromatic ring to adopt a nearly perpendicular orientation relative to the piperazine ring plane. The trifluoromethyl group at the 4-position contributes additional electron-withdrawing character while maintaining minimal steric interference with the piperazine moiety due to its para-positioning.

Computational chemistry data reveals important molecular descriptors that characterize the three-dimensional structure. The topological polar surface area measures 101.55 square angstroms, indicating significant polarity contribution from the nitro groups and nitrogen atoms. The calculated logarithmic partition coefficient value of 1.9314 suggests moderate lipophilicity despite the presence of multiple polar functional groups. The molecule contains six hydrogen bond acceptors and one hydrogen bond donor, with three rotatable bonds providing conformational flexibility primarily around the carbon-nitrogen bond connecting the piperazine and phenyl systems.

Structural Parameter Value Significance
Topological Polar Surface Area 101.55 Ų Moderate polarity
Logarithmic Partition Coefficient 1.9314 Balanced lipophilicity
Hydrogen Bond Acceptors 6 High binding potential
Hydrogen Bond Donors 1 Limited donor capacity
Rotatable Bonds 3 Restricted conformational flexibility

Spectroscopic Profiling

The spectroscopic characterization of this compound provides essential insights into the electronic structure and molecular dynamics of this complex aromatic system. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the substantial electronic effects of the multiple electron-withdrawing substituents on the aromatic ring. The aromatic proton signals appear significantly downfield due to the deshielding effects of the adjacent nitro groups and the para-positioned trifluoromethyl substituent.

The piperazine ring protons exhibit characteristic multipicity patterns consistent with the chair conformation of the saturated heterocycle. The nitrogen-adjacent methylene carbons display chemical shifts influenced by the electronic environment created by attachment to the highly electron-deficient aromatic system. The trifluoromethyl carbon signal appears as a characteristic quartet due to carbon-fluorine coupling, while the fluorine nuclear magnetic resonance spectrum shows a single sharp resonance confirming the equivalence of all three fluorine atoms within the trifluoromethyl group.

Infrared spectroscopy provides valuable information regarding the vibrational modes of the various functional groups present in the molecule. The nitro groups exhibit characteristic asymmetric and symmetric stretching frequencies in the regions typically observed for aromatic nitro compounds. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear in the characteristic fingerprint region, while the piperazine ring demonstrates typical aliphatic carbon-hydrogen and carbon-nitrogen stretching and bending modes.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 320, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic losses associated with nitro group elimination and trifluoromethyl group fragmentation, providing structural confirmation through predictable breakdown pathways. The electron impact ionization generates distinctive fragment ions that correspond to the sequential loss of electron-withdrawing substituents from the aromatic ring system.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect the significant influence of multiple electron-withdrawing substituents on the thermal behavior and stability characteristics of the compound. Experimental determination of the melting point indicates a range of 128-130 degrees Celsius, demonstrating the crystalline nature of the pure compound and providing important information regarding thermal stability at moderate temperatures. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely arising from dipole-dipole interactions between the polar nitro groups and potential hydrogen bonding involving the piperazine nitrogen atoms.

The boiling point determination reveals a value of 409.4 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating substantial thermal stability under normal atmospheric conditions. This elevated boiling point reflects the significant molecular weight and the presence of multiple polar functional groups that enhance intermolecular attractive forces. The substantial temperature difference between melting and boiling points suggests a wide liquid range, which may have implications for potential synthetic applications and handling procedures.

Density measurements indicate a value of 1.489 grams per cubic centimeter, which is considerably higher than typical organic compounds of similar molecular weight. This elevated density reflects the substantial contribution of the heavy atoms present in the structure, particularly the multiple nitrogen and oxygen atoms associated with the nitro substituents and the three fluorine atoms in the trifluoromethyl group. The flash point determination shows a value of 201.4 degrees Celsius, providing important safety information regarding the thermal conditions required for vapor ignition.

The stability analysis reveals that the compound demonstrates remarkable thermal stability due to the electron-withdrawing nature of the substituents, which stabilize the aromatic ring system against thermal decomposition. The presence of the trifluoromethyl group contributes significantly to chemical stability through the exceptionally strong carbon-fluorine bonds, while the nitro groups, despite their potentially explosive nature in certain contexts, remain stable under normal handling and storage conditions when properly managed.

Thermochemical Property Value Units
Melting Point 128-130 Degrees Celsius
Boiling Point 409.4 Degrees Celsius
Density 1.489 Grams per cubic centimeter
Flash Point 201.4 Degrees Celsius
Molecular Weight 320.22 Grams per mole

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMOXSJPOKMGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378976
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36317-84-7
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Trifluoromethyl)phenylpiperazine Intermediates

  • Step 1: Preparation of 2-(2-chloroethyl)amine

    Diethanolamine reacts with sulfur oxychloride under heating (35–70 °C, preferably 55–65 °C) in an aprotic solvent such as 1,2-dichloroethane to yield 2-(2-chloroethyl)amine.

  • Step 2: Ring-closure reaction

    4-(Trifluoromethyl)aniline is reacted with 2-(2-chloroethyl)amine in solvents like propyl carbinol or diethylene glycol monomethyl ether at elevated temperatures (100–180 °C, preferably 120–160 °C) under reflux for 12–15 hours. This step forms 4-(trifluoromethyl)phenylpiperazine hydrochloride.

  • Step 3: Neutralization and purification

    The hydrochloride salt is treated with an alkaline solution (e.g., sodium hydroxide or sodium carbonate) at 0–50 °C (preferably 0–20 °C) to liberate the free base. The product is purified by vacuum distillation to achieve purity >99%.

Nitration to Introduce Nitro Groups

  • The 4-(trifluoromethyl)phenylpiperazine intermediate undergoes nitration to introduce nitro groups at the 2 and 6 positions of the phenyl ring. This is typically achieved by electrophilic aromatic substitution using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or decomposition.

  • The nitration conditions must be optimized to selectively yield the 2,6-dinitro derivative without affecting the piperazine ring.

Final Purification

  • The crude 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is purified by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1. 2-(2-chloroethyl)amine synthesis Diethanolamine + sulfur oxychloride, 1,2-dichloroethane 55–65 2–4 High Aprotic solvent preferred
2. Ring-closure to piperazine hydrochloride 4-(Trifluoromethyl)aniline + 2-(2-chloroethyl)amine, propyl carbinol 120–160 12–15 56–61 Reflux under inert atmosphere
3. Neutralization and distillation Sodium hydroxide or sodium carbonate aqueous solution 0–20 1 60–75 Vacuum distillation for purification
4. Nitration HNO3/H2SO4 mixture 0–10 1–3 Moderate Temperature control critical
5. Purification Recrystallization or chromatography Ambient Variable To achieve >99% purity
  • The ring-closure reaction is sensitive to solvent choice; propyl carbinol and diethylene glycol monomethyl ether have been found effective in dissolving reactants and promoting cyclization.

  • Neutralization temperature affects yield and purity; lower temperatures (0–20 °C) favor higher purity and better separation of the free base.

  • Nitration requires careful temperature control to prevent degradation of the piperazine ring and to ensure regioselectivity for the 2,6-positions.

  • Purification by vacuum distillation or recrystallization is essential to remove residual salts and side products, achieving purity levels exceeding 99%.

Preparation Stage Key Reagents/Conditions Temperature Range (°C) Yield Range (%) Purity Achieved (%)
2-(2-chloroethyl)amine synthesis Diethanolamine, sulfur oxychloride 55–65 High
Piperazine ring formation 4-(Trifluoromethyl)aniline, 2-chloroethylamine, propyl carbinol 120–160 56–61
Neutralization NaOH or sodium carbonate aqueous solution 0–20 60–75 >99
Aromatic nitration HNO3/H2SO4 mixture 0–10 Moderate
Final purification Recrystallization or chromatography Ambient >99

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine has been investigated for its potential as a drug candidate in the treatment of various diseases, including infections and cancer. The compound's ability to interact with biological systems has led to its exploration in several therapeutic areas:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria.
  • Anticancer Properties : The compound has been evaluated for its efficacy in inhibiting cancer cell proliferation. Its structural features may enhance its potency against specific cancer types through targeted mechanisms .
  • Chemical Biology : It serves as a probe in chemical biology to study biological pathways and interactions, providing insights into cellular mechanisms and potential therapeutic targets.

Chemical Synthesis and Modification

The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. The modification of its structure can lead to derivatives with enhanced biological activity or altered physical properties. This versatility is crucial for optimizing compounds for specific applications in drug discovery.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for developing more effective derivatives. Research has indicated that the presence of electron-withdrawing groups significantly influences the compound's reactivity and biological activity compared to similar compounds. This knowledge aids in the rational design of new analogs with improved pharmacological profiles .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Antileishmanial Activity : A study explored various nitro-substituted piperazines, including this compound, demonstrating promising antileishmanial effects against Leishmania donovani in animal models. The findings highlighted the compound's potential as a lead in developing treatments for leishmaniasis .
  • Inhibition Studies : Research assessing the inhibition of carbonic anhydrases (CA) revealed that certain derivatives of piperazines could selectively inhibit specific isoforms at low concentrations, indicating their potential use in treating conditions related to these enzymes .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties of related compounds have shown that structural modifications can lead to improved bioavailability and reduced toxicity, which are critical factors in drug development .

Mechanism of Action

The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Functional Group Variations

Compound Name Substituents on Phenyl Ring Piperazine Modifications Key Biological Activity Reference
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine 2,6-dinitro; 4-CF3 None Photosynthesis inhibition (PSII)
1-(4-Trifluoromethylphenyl)piperazine 4-CF3 None Serotonin receptor modulation (5-HT1B)
N′-[2,6-Dinitrophenyl]-4-methoxybenzohydrazide 2,6-dinitro; 4-OCH3 Hydrazide-linked benzyl group Photosynthesis inhibition
Thiazole-piperazine hybrids (e.g., 114c) Thiazole; 4-CF3 Thiazole substitution Acetylcholinesterase (AChE) inhibition
1-(3-Trifluoromethylphenyl)piperazine 3-CF3 None 5-HT1B agonism; antinociception
Coumarin-piperazine derivatives Coumarin core; 4-CF3 or naphthyl Hybrid pharmacophores AChE inhibition; low cytotoxicity

Key Observations:

Nitro Groups : The 2,6-dinitro substitution in the target compound enhances electron-withdrawing effects, critical for interactions with photosynthetic proteins . Analogs lacking nitro groups (e.g., 1-(4-CF3-phenyl)piperazine) instead exhibit activity at serotonin receptors, highlighting substituent-dependent target specificity .

Trifluoromethyl Position : The 4-CF3 group in the target compound contrasts with 3-CF3 in 1-(3-CF3-phenyl)piperazine, which shows 5-HT1B agonist activity. Positional isomerism significantly alters receptor binding profiles .

Hydrazide vs. Piperazine Linkages : N′-[2,6-Dinitrophenyl]hydrazides (e.g., 2a) share the dinitro-CF3-phenyl motif but replace piperazine with hydrazide moieties, retaining photosynthesis inhibition but with variable potency .

Key Findings:

  • Photosynthesis vs. Neuroactivity: The target compound’s nitro groups direct activity toward photosynthetic systems, while non-nitro analogs (e.g., 1-(4-CF3-phenyl)piperazine) target neurological pathways .
  • Enzyme Inhibition : Thiazole-piperazine hybrids and coumarin-piperazine derivatives demonstrate that bulky substituents (e.g., thiazole, coumarin) enhance AChE binding, whereas the target compound’s simpler structure favors PSII interactions .

Substituent Impact on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Nitro and CF3 groups in the target compound increase electrophilicity, facilitating charge-transfer interactions in PSII . Replacement of CF3 with hydrogen or chlorine reduces activity in coumarin-piperazine analogs .
  • Steric Effects : Piperazine derivatives with extended substituents (e.g., 4-pyridinylmethyl in ) show reduced membrane permeability, limiting in vivo efficacy compared to compact analogs .

Biological Activity

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁F₃N₄O₄, with a molecular weight of approximately 320.228 g/mol. The compound features a piperazine ring substituted with both dinitro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups such as dinitro and trifluoromethyl enhances its reactivity, allowing it to form stable complexes with biomolecules. This interaction can modulate various biological pathways, potentially leading to the inhibition of enzyme activities or disruption of cellular processes .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth, particularly in certain cancer cell lines .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring or the substituents can significantly affect the biological activity of the compound. For instance, variations in the nitro group positioning or the introduction of additional functional groups can enhance potency against specific targets .

Case Study 1: Anticancer Activity

In a study evaluating various piperazine derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a potential mechanism for its antimicrobial action .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameMolecular FormulaKey Features
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]piperazineC₁₁H₉Cl₂F₃N₄Substituted with dichloro instead of dinitro
1-(3-bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazineC₁₃H₉BrF₃N₄O₄Contains a bromobenzoyl group
1-[3-Nitro-4-(trifluoromethyl)phenyl]piperazineC₁₁H₉F₃N₄O₂Contains only one nitro group

This table highlights how variations in substituents can influence the compound's biological activity and pharmacological potential.

Q & A

Q. What are the common synthetic methodologies for 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine and its derivatives?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives are synthesized via N-alkylation of piperazine with halogenated aromatic precursors under controlled conditions. Structural confirmation is achieved through elemental analysis, NMR, and mass spectrometry. Modifications like β-cyclodextrin encapsulation can reduce toxicity but may lower bioactivity .

Q. How is the acute toxicity of piperazine derivatives evaluated in preclinical studies?

Acute toxicity is assessed using subcutaneous or intravenous administration in animal models (e.g., rodents). Parameters like LD50, behavioral changes, and histopathology are monitored. Modified derivatives often show lower toxicity compared to reference compounds (e.g., lidocaine), attributed to structural adjustments such as bulky substituents or cyclodextrin inclusion complexes .

Q. What experimental models are used to assess local anesthetic activity of this compound?

Infiltration anesthesia models in rodents are common. Activity is quantified by measuring the duration of sensory blockade and comparing efficacy to standard anesthetics. Data analysis includes mean index calculations with standard deviations across test groups, as seen in Table V of evidence 7 .

Q. How do researchers ensure compound stability during storage and handling?

Stability is maintained by storing derivatives in airtight containers under inert atmospheres (e.g., nitrogen). Compatibility with oxidizers and moisture-sensitive conditions must be evaluated. Degradation products (e.g., nitrogen oxides) are monitored via HPLC or GC-MS .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) and substitution patterns influence DPP-IV inhibitory activity?

EWGs (e.g., nitro, trifluoromethyl) at para or ortho positions enhance DPP-IV inhibition by increasing electrophilicity and target binding. Meta-substitution disrupts optimal enzyme-ligand interactions. Induced-fit docking simulations validate these trends, as shown for sulfonamide-piperazine hybrids .

Q. What strategies resolve contradictions between low toxicity and reduced bioactivity in modified derivatives?

Structural modifications (e.g., β-cyclodextrin conjugation) may shield toxicophores but impede target engagement. Molecular dynamics simulations or SPR assays can identify steric hindrance or altered binding kinetics. Balancing solubility and lipophilicity through substituent tuning (e.g., alkyl vs. aryl groups) is critical .

Q. How is the antiplatelet activity of piperazine derivatives validated experimentally?

Platelet aggregation assays (e.g., using ADP or collagen as agonists) are performed in vitro. Dose-dependent inhibition is quantified via turbidimetry or flow cytometry. Computational predictions (e.g., molecular docking to P2Y12 receptors) complement empirical data to prioritize candidates .

Q. What structural optimizations improve antimalarial potency in piperazine-based plasmepsin inhibitors?

Bulky aromatic groups (e.g., p-fluorobenzyl) at the P1’ position increase potency by filling hydrophobic enzyme pockets. Extended aromatic systems at P2 (e.g., benzyl) enhance parasiticidal effects. Comparative IC50 studies of positional isomers guide optimization, as seen in evidence 8 .

Q. How does linker length in bivalent piperazine ligands affect dual inhibition of iNOS and NF-κB?

Homodimers with 4–6 carbon linkers optimize spatial alignment for dual target engagement. Heterodimers with asymmetric chains are screened via enzymatic assays (e.g., NO production inhibition). SAR studies reveal that chain flexibility and charge distribution dictate efficacy .

Q. What analytical methods address discrepancies in spectral data for novel piperazine derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities. Conflicting spectral peaks are cross-validated with computational models (e.g., DFT-based chemical shift predictions) .

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